molecular formula C15H26ClNO3 B1676519 Metoprolol hydrochloride CAS No. 56392-18-8

Metoprolol hydrochloride

Katalognummer: B1676519
CAS-Nummer: 56392-18-8
Molekulargewicht: 303.82 g/mol
InChI-Schlüssel: UKBBZNRSHOCRNP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Eigenschaften

IUPAC Name

1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO3.ClH/c1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3;/h4-7,12,14,16-17H,8-11H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKBBZNRSHOCRNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10971818
Record name 1-[4-(2-Methoxyethyl)phenoxy]-3-[(propan-2-yl)amino]propan-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10971818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56392-18-8
Record name Metoprolol hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56392-18-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Metoprolol hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056392188
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[4-(2-Methoxyethyl)phenoxy]-3-[(propan-2-yl)amino]propan-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10971818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METOPROLOL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AS4SUC4LC5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Beschreibung

Systematic IUPAC Nomenclature and Structural Elucidation

Metoprolol hydrochloride is systematically named as 1-[4-(2-methoxyethyl)phenoxy]-3-[(propan-2-yl)amino]propan-2-ol hydrochloride . This nomenclature follows International Union of Pure and Applied Chemistry (IUPAC) guidelines, which prioritize functional group hierarchy and substituent positioning.

The structure consists of three key components:

  • A phenoxy group substituted with a 2-methoxyethyl chain at the para position.
  • A propan-2-ol backbone linked to the phenoxy group via an ether bond.
  • An isopropylamino group (-NH-CH(CH₃)₂) at the third carbon of the propanol chain.

The hydrochloride salt forms through protonation of the secondary amine group, resulting in a cationic nitrogen atom paired with a chloride counterion.

Structural Features:

Feature Description
Aromatic system Para-substituted benzene ring with 2-methoxyethyl group
Ether linkage Oxygen atom connecting phenoxy group to propanol backbone
Amino substituent Secondary amine bonded to isopropyl group
Ionic interaction Protonated amine (+NH-) paired with chloride ion (Cl⁻) in crystal lattice

Molecular Formula and Stereochemical Considerations

The molecular formula of this compound is C₁₅H₂₆ClNO₃ , with a molecular weight of 303.82 g/mol .

Stereochemistry:

  • Metoprolol contains two chiral centers at the C1 and C2 positions of the propanol chain.
  • Commercial formulations typically use the racemic mixture (50:50 ratio of R,R and S,S enantiomers).
  • The hydrochloride salt retains the stereochemical properties of the free base, with no epimerization occurring during salt formation.

Calculated Physicochemical Parameters:

Parameter Value Method/Source
Partition coefficient (logP) 1.76 (free base) ChemAxon prediction
Polar surface area 50.72 Ų PubChem
Rotatable bonds 21 DrugBank

Salt Formation: Rationale for Hydrochloride Derivative

The conversion of metoprolol free base to its hydrochloride salt serves three primary pharmaceutical objectives:

Enhanced Solubility:

  • The hydrochloride salt increases aqueous solubility to 402 mg/mL compared to 27.7 mg/mL for the free base.
  • This improvement enables formulation of injectable preparations and rapid oral absorption.

Vorbereitungsmethoden

Epoxide Intermediate Formation

The reaction between 4-(2-methoxyethyl)phenol and epichlorohydrin in an alkaline aqueous medium yields 3-[4-(2-methoxyethyl)phenoxy]-1,2-epoxypropane (epoxide intermediate). Key parameters include:

  • Molar Ratio : A 1:1.31 ratio of 4-(2-methoxyethyl)phenol to epichlorohydrin optimizes yield and purity.
  • Temperature : Maintaining 40–45°C prevents undesired side reactions, such as epoxide ring-opening.
  • Purification : Washing the organic phase with water (pH 7–8) removes residual bases and chlorides, achieving >99% epoxide purity.

For instance, US20050107635A1 reports a yield of 72–75% for the epoxide intermediate under these conditions.

Amination Reaction

The epoxide intermediate undergoes nucleophilic attack by isopropylamine to form metoprolol base. Critical considerations include:

  • Solvent Systems : Aqueous media or solvent-free conditions facilitate the reaction.
  • Temperature : Reflux at 50–55°C for 3–10 hours ensures complete conversion.
  • Workup : Distillation removes excess isopropylamine, followed by extraction with toluene or isopropanol to isolate the base.

CN103102281A demonstrates that amination in tetrahydrofuran at 30–60°C yields metoprolol base with 67.8–71.6% efficiency after crystallization.

Salt Formation to Metoprolol Hydrochloride

Converting metoprolol base to its hydrochloride salt involves acid-base neutralization. While patents focus on succinate and tartrate salts, the hydrochloride variant follows analogous steps:

Reaction Conditions

  • Acid Selection : Hydrochloric acid (HCl) replaces succinic or tartaric acid in stoichiometric proportions.
  • Solvent Media : Acetone, isopropanol, or tetrahydrofuran (THF) are optimal for solubilizing the base and acid.
  • Temperature : Controlled cooling (10–25°C) post-reaction induces crystallization.

For example, US20090247642A1’s succinate protocol can be adapted by substituting succinic acid with HCl, maintaining a 1:1 molar ratio in isopropanol at 55–65°C.

Crystallization and Purification

  • Crystallization Time : 8–16 hours at 10–25°C ensures maximal crystal growth.
  • Washing : Filtered isopropanol removes residual solvents, yielding pharmaceutical-grade hydrochloride.
  • Drying : Vacuum drying at 85–95°C eliminates moisture without degrading the product.

Optimization of Reaction Conditions

Industrial-scale production necessitates balancing efficiency and cost. Key optimizations include:

Epichlorohydrin Efficiency

A molar excess of epichlorohydrin (1:1.1–1.4) minimizes unreacted 4-(2-methoxyethyl)phenol, reducing downstream purification needs.

Solvent Recycling

Isopropanol and acetone recovery systems cut costs by >30%, as demonstrated in US20090247642A1’s large-scale succinate synthesis.

pH Control During Washing

Final washes at pH 7–8 prevent epoxide hydrolysis, ensuring >99.8% purity in the hydrochloride salt.

The table below contrasts methodologies from cited patents, extrapolated for hydrochloride synthesis:

Parameter US20050107635A1 US20090247642A1 CN103102281A
Epoxide Temp. 40–45°C 35±2°C 30–80°C
Amination Solvent Aqueous Solvent-free THF/Methanol
Salt Formation Acid Succinic/Tartaric Succinic Succinic
Yield (Base) 72–75% 67.15% 67.8–71.6%
Purity >99.8% >99.5% >99.0%

Adapting these for hydrochloride synthesis would involve analogous adjustments, with HCl replacing the acids listed.

Industrial-Scale Manufacturing Considerations

Large-scale production demands:

  • Reactor Design : Glass-lined or stainless steel reactors resist corrosion from HCl.
  • Temperature Control : Jacketed reactors maintain precise thermal profiles during exothermic amination.
  • Quality Assurance : In-line HPLC monitors intermediate purity, ensuring compliance with pharmacopeial standards.

Quality Control and Analytical Methods

Pharmaceutical-grade this compound requires stringent testing:

  • HPLC Analysis : Detects impurities (<0.1%) using C18 columns and UV detection at 274 nm.
  • Karl Fischer Titration : Quantifies residual water (<0.5%).
  • Particle Size Distribution : Laser diffraction ensures uniform crystal size (D90 <58 µm).

Analyse Chemischer Reaktionen

Types of Reactions: Metoprolol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

Metoprolol is a beta-blocker medication used primarily to treat cardiovascular conditions . It is available in various forms, including metoprolol tartrate (Lopressor) and metoprolol succinate (Toprol-XL) .

Common Applications of Metoprolol

Metoprolol is prescribed for a variety of conditions related to the heart and blood pressure .

  • Hypertension: Metoprolol is used to lower high blood pressure, reducing the workload on the heart and arteries . Uncontrolled hypertension can damage the brain, heart, blood vessels, and kidneys, potentially leading to heart disease, heart attack, heart failure, stroke, kidney failure, and vision loss .
  • Angina: It helps prevent chest pain in individuals with heart disease by improving blood flow and reducing the heart's oxygen demand .
  • Heart Attack: Metoprolol is administered to lower the risk of a heart attack, especially in individuals who have recently experienced one . It can also improve survival rates after a heart attack .
  • Heart Failure: Metoprolol, particularly metoprolol succinate, is used to lower the risk of hospitalization and death in patients with heart failure .
  • Essential Tremor: Metoprolol has been studied for its effectiveness in reducing tremors. One study comparing metoprolol tartrate and propranolol hydrochloride in patients with essential tremor found that metoprolol decreased tremor in 13 of 23 patients .
  • Obstructive Hypertrophic Cardiomyopathy (HCM): Metoprolol has been investigated for its effects on left ventricular outflow tract (LVOT) obstruction and symptoms in patients with obstructive HCM .

Dosage Forms

Metoprolol is available in several oral dosage forms :

  • Oral Tablets: 25 mg, 37.5 mg, 50 mg, 75 mg, and 100 mg
  • Oral Extended-Release Capsules: 25 mg, 50 mg, 100 mg, and 200 mg
  • Oral Extended-Release Tablets: 25 mg, 50 mg, 100 mg, and 200 mg

It is also available in injectable forms .

Clinical Trials and Studies

  • METOCARD-CNIC Trial: This clinical trial demonstrated that early administration of metoprolol during a myocardial infarction limits damage to the heart and reduces long-term consequences .
  • HCM Study: A randomized, double-blind, placebo-controlled crossover trial investigated the effects of metoprolol on patients with obstructive HCM. Patients received either metoprolol succinate or a placebo for two weeks, followed by a crossover to the opposite treatment for another two weeks .
  • Essential Tremor Study: A study comparing metoprolol and propranolol in treating essential tremor found metoprolol effective in reducing tremor in some patients, including those who experienced respiratory distress with propranolol .

Metoprolol and Hydrochlorothiazide Combination

Metoprolol is also available in combination with hydrochlorothiazide, a thiazide diuretic, to treat hypertension . Hydrochlorothiazide reduces the amount of water in the body by increasing urine flow, further helping to lower blood pressure .

Controlled Release Formulations

Controlled-release formulations of metoprolol (e.g., Metoprolol CR/ZOK and Metoprolol OROS) have been developed to release the drug at a consistent rate over 24 hours, allowing for once-daily administration . These formulations provide sustained plasma concentrations and beta 1-blockade .

Safety and Tolerability

Wirkmechanismus

Metoprolol hydrochloride exerts its effects by selectively blocking beta-1 adrenergic receptors in the heart. This action reduces the effects of catecholamines such as epinephrine and norepinephrine, leading to decreased heart rate, reduced cardiac output, and lowered blood pressure. The primary molecular target is the beta-1 adrenergic receptor, and the pathway involves inhibition of adenylate cyclase, resulting in decreased cyclic AMP levels and reduced calcium influx into cardiac cells .

Vergleich Mit ähnlichen Verbindungen

Table 1: Metoprolol Tartrate vs. Succinate

Parameter Metoprolol Tartrate Metoprolol Succinate
Salt Type Tartrate (immediate-release) Succinate (extended-release)
Half-Life 3–7 hours ~10 hours (due to ER formulation)
Dosing Frequency Twice daily Once daily
Primary Indications Hypertension, angina Chronic heart failure, hypertension
Bioavailability ~50% Similar, but sustained release
Key References

Key Differences :

  • Pharmacokinetics : The succinate form’s extended-release mechanism reduces peak plasma fluctuations, improving tolerability in heart failure patients .
  • Solubility: Metoprolol succinate exhibits higher solubility in primary alcohols (e.g., n-propanol) compared to secondary alcohols (e.g., isopropanol), influencing formulation stability .
  • Thermodynamics : Dissolution of metoprolol succinate is endothermic (positive ∆H and ∆S), requiring energy input for solubility .

Comparison with Other β-Blockers (Hydrochloride Salts)

Table 2: Metoprolol vs. Hydrochloride β-Blockers

Drug (Salt) Selectivity Half-Life Indications Metabolism Notable Side Effects
Metoprolol (Tartrate) β1-selective 3–7 hours Hypertension, angina Hepatic (CYP2D6) Fatigue, bradycardia
Propranolol HCl Non-selective 3–6 hours Hypertension, arrhythmias, migraine Hepatic (CYP2D6) Bronchospasm, depression
Atenolol HCl β1-selective 6–7 hours Hypertension, angina Renal Cold extremities
Esmolol HCl β1-selective 9 minutes (IV) Acute tachycardia RBC esterases Hypotension
Labetalol HCl α1 + β blocker 6–8 hours Hypertensive emergencies Hepatic Orthostatic hypotension

Key Findings :

Selectivity: Metoprolol and atenolol are β1-selective, minimizing bronchospasm risk compared to non-selective propranolol .

Half-Life : Esmolol HCl’s ultra-short half-life (~9 minutes) suits acute settings, contrasting with metoprolol succinate’s prolonged action .

Formulation Stability : Labetalol HCl and metoprolol tartrate show comparable stability in liquid formulations, but metoprolol’s solubility varies with solvent polarity .

Drug Interactions: Metoprolol has 541 known interactions, fewer than diltiazem HCl (707), but more than atenolol .

Research Findings and Clinical Implications

  • Analytical Methods : HPLC validation for metoprolol succinate and benidipine HCl showed linearity (R² = 0.9995–0.9997) and recovery rates >99%, ensuring reliable drug monitoring .
  • Bioequivalence : For metoprolol tartrate, in vitro dissolution tests may predict bioequivalence post-formulation changes, reducing the need for clinical trials .
  • Clinical Efficacy : Metoprolol combined with mexiletine HCl reduced arrhythmia episodes in coronary heart disease patients, highlighting synergistic effects .

Critical Considerations

  • Similarly, hydrochloride salts (e.g., propranolol HCl) cannot replace metoprolol salts .
  • Patient Factors: Renal impairment favors atenolol HCl (renal excretion), while hepatic dysfunction necessitates dose adjustments for metoprolol .

Biologische Aktivität

Metoprolol hydrochloride is a selective beta-1 adrenergic receptor blocker widely used in the management of cardiovascular conditions, particularly hypertension and heart failure. This article delves into its biological activity, including mechanisms of action, pharmacokinetics, clinical efficacy, and case studies that highlight its therapeutic benefits.

Metoprolol primarily functions as a beta-1 adrenergic receptor antagonist , exerting its effects predominantly on cardiac tissues. The inhibition of these receptors leads to:

  • Decreased heart rate (negative chronotropic effect)
  • Reduced myocardial contractility (negative inotropic effect)
  • Lowered cardiac output during rest and exercise

This selectivity for beta-1 receptors minimizes side effects associated with beta-2 receptor blockade, such as bronchoconstriction, making metoprolol a safer option for patients with respiratory conditions .

Pharmacokinetics

The pharmacokinetic profile of metoprolol includes:

  • Absorption: Almost complete absorption in the gastrointestinal tract; bioavailability is approximately 50% when taken orally.
  • Distribution: Volume of distribution is about 4.2 L/kg, with the ability to cross the blood-brain barrier.
  • Metabolism: Primarily metabolized by CYP2D6 and CYP3A4 enzymes; first-pass metabolism can reduce bioavailability significantly.
  • Elimination: Mainly excreted via the kidneys, with a half-life ranging from 3 to 7 hours for immediate-release formulations .

Clinical Efficacy

Numerous studies have demonstrated the effectiveness of metoprolol in various clinical scenarios:

Case Studies and Trials

  • MAPHY Trial : This study confirmed that metoprolol significantly reduced the risk of sudden cardiac death and myocardial infarction compared to diuretics in hypertensive patients .
  • Obstructive Hypertrophic Cardiomyopathy Study : A double-blind trial involving 29 patients showed that metoprolol improved left ventricular outflow tract obstruction and overall exercise capacity. Patients on metoprolol had better functional class ratings compared to those on placebo .
  • Combination Therapy with Amiodarone : A study found that combining metoprolol with amiodarone resulted in a significant decrease in heart rate without altering myocardial contractility, showcasing its utility in arrhythmia management .

Adverse Effects and Considerations

While metoprolol is generally well-tolerated, it can lead to side effects such as fatigue, dizziness, and bradycardia. Its use requires careful monitoring, particularly in patients with compromised renal function or those taking other medications that may interact with its metabolic pathways .

Summary of Biological Activity

Parameter Details
Mechanism of ActionBeta-1 adrenergic receptor antagonist
AbsorptionAlmost complete; oral bioavailability ~50%
Volume of Distribution4.2 L/kg
MetabolismHepatic (CYP2D6, CYP3A4); first-pass effect
EliminationRenal; half-life 3-7 hours
Clinical BenefitsReduces mortality post-myocardial infarction; improves exercise tolerance and functional class in heart failure

Q & A

Q. What are the validated analytical methods for quantifying metoprolol hydrochloride in tablet formulations?

High-performance liquid chromatography (HPLC) is widely used for quantification. For example:

  • Sample preparation : Dissolve powdered tablets in ethanol (99.5%) and 1 mol/L hydrochloric acid (100:1), centrifuge, and use the supernatant as the sample solution.
  • Chromatographic conditions : Use a C18 column, UV detection at 276 nm, and a mobile phase of phosphate buffer (pH 3.0) and acetonitrile (70:30). Quantify against a standard solution of metoprolol tartrate dried under vacuum at 60°C for 4 hours .

Q. How can impurity profiles in this compound batches be assessed?

Thin-layer chromatography (TLC) is a standard method:

  • Procedure : Spot 10 µL of sample and standard solutions (diluted to 0.1% w/v) on silica gel plates. Develop with a solvent system (e.g., 1,2-dichloroethane:methanol:water:formic acid, 56:24:1:1). Visualize under UV light (254 nm) to compare impurity spots against the reference standard. Impurities should not exceed 0.5% intensity .

Q. What distinguishes metoprolol tartrate from succinate salts in preclinical studies?

  • Tartrate : Used in immediate-release formulations; hygroscopic and requires strict drying protocols (e.g., 105°C for 4 hours).
  • Succinate : Used in extended-release formulations; stability testing must account for pH-dependent solubility. Salt selection impacts dissolution kinetics and bioavailability studies .

Advanced Research Questions

Q. What experimental approaches enable chiral separation of metoprolol enantiomers?

Chiral membrane chromatography combined with HPLC can resolve enantiomers:

  • Method : Use a self-made chiral membrane (e.g., amylose tris(3,5-dimethylphenylcarbamate)-polyethersulfone). Optimize flow rate (0.5–1.0 mL/min) and injection volume (10–20 µL). Water as a mobile phase achieves separation factors (α) up to 1.65 for metoprolol .

Q. How can contradictions in clinical data on metoprolol’s pediatric efficacy be resolved?

  • Study design : Stratify patients by underlying mechanisms (e.g., autonomic dysfunction vs. catecholamine excess).
  • Endpoint selection : Use heart rate variability (HRV) or plasma catecholamine levels as biomarkers instead of subjective symptom recurrence.
  • Trial example : A 2-year follow-up showed no significant difference in syncope recurrence between metoprolol and placebo groups, suggesting the need for mechanism-guided trials .

Q. What methodological considerations apply to studying drug interactions between metoprolol and CYP2D6 inhibitors?

  • In vitro setup : Use human liver microsomes to measure CYP2D6-mediated metabolism of metoprolol.
  • Pharmacokinetic parameters : Monitor changes in metoprolol’s AUC and half-life when co-administered with propafenone.
  • Clinical relevance : A 2- to 5-fold increase in metoprolol plasma concentration is observed, requiring dose adjustments in patients on CYP2D6 inhibitors .

Q. How should dissolution protocols be designed for controlled-release metoprolol formulations?

  • Osmotic tablet testing : Use USP Apparatus II (paddle method) at 50 rpm, with simulated gastric fluid (pH 1.2) for 2 hours followed by intestinal fluid (pH 6.8).
  • Sampling intervals : Collect at 1, 4, 8, 12, and 24 hours. Validate using HPLC to ensure >80% drug release within 24 hours .

Data Analysis and Conflict Resolution

Q. How to address batch-to-batch variability in metoprolol content uniformity?

  • Statistical approach : Apply USP 〈905〉 guidelines, testing 30 units. Acceptability criteria: ≤15% RSD for individual tablets and 85–115% of label claim.
  • Root-cause analysis : Investigate granulation homogeneity using near-infrared (NIR) spectroscopy .

Q. What strategies validate metoprolol’s stability under accelerated storage conditions?

  • Forced degradation : Expose samples to heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation products via HPLC-UV/MS.
  • Acceptance criteria : Total impurities ≤2.0% after 6 months at 25°C/60% RH .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Metoprolol hydrochloride
Reactant of Route 2
Reactant of Route 2
Metoprolol hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.